molecular formula C10H16ClN3O2S B13454271 2-chloro-N-(1-{5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)acetamide

2-chloro-N-(1-{5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)acetamide

Cat. No.: B13454271
M. Wt: 277.77 g/mol
InChI Key: HHXKFQOHDGLCLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(1-{5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)acetamide is a chemical compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chloroacetamide group and a propan-2-yloxy methyl substituent on the thiadiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(1-{5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)acetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Propan-2-yloxy Methyl Group: This step involves the alkylation of the thiadiazole ring with propan-2-yloxy methyl halides in the presence of a base such as potassium carbonate.

    Chloroacetamide Formation: The final step involves the reaction of the substituted thiadiazole with chloroacetyl chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(1-{5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)acetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The thiadiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or thioethers.

    Hydrolysis: The chloroacetamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and sodium methoxide. Conditions typically involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate, and reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions may involve hydrochloric acid or sulfuric acid, while basic conditions may involve sodium hydroxide or potassium hydroxide.

Major Products Formed

    Substitution Reactions: Products include various substituted thiadiazoles depending on the nucleophile used.

    Oxidation and Reduction: Products include sulfoxides, sulfones, thiols, and thioethers.

    Hydrolysis: Products include carboxylic acids and amines.

Scientific Research Applications

2-chloro-N-(1-{5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(1-{5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(1-{5-[(methoxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)acetamide
  • 2-chloro-N-(1-{5-[(ethoxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)acetamide
  • 2-chloro-N-(1-{5-[(butoxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)acetamide

Uniqueness

2-chloro-N-(1-{5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)acetamide is unique due to the presence of the propan-2-yloxy methyl group, which can influence its chemical reactivity and biological activity. This substituent can affect the compound’s solubility, stability, and ability to interact with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C10H16ClN3O2S

Molecular Weight

277.77 g/mol

IUPAC Name

2-chloro-N-[1-[5-(propan-2-yloxymethyl)-1,3,4-thiadiazol-2-yl]ethyl]acetamide

InChI

InChI=1S/C10H16ClN3O2S/c1-6(2)16-5-9-13-14-10(17-9)7(3)12-8(15)4-11/h6-7H,4-5H2,1-3H3,(H,12,15)

InChI Key

HHXKFQOHDGLCLI-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCC1=NN=C(S1)C(C)NC(=O)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.